1-Benzyl-4-methylpiperazine hydrochloride 1-Benzyl-4-methylpiperazine hydrochloride MBZP is a derivative of benzylpiperazine, a Schedule I designer drug that has been shown to have a mixed mechanism of action, acting on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA. This product is intended for research and forensic purposes.
Brand Name: Vulcanchem
CAS No.: 374898-00-7
VCID: VC21137349
InChI: InChI=1S/C12H18N2.ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H
SMILES: CN1CCN(CC1)CC2=CC=CC=C2.Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

1-Benzyl-4-methylpiperazine hydrochloride

CAS No.: 374898-00-7

Cat. No.: VC21137349

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-methylpiperazine hydrochloride - 374898-00-7

Specification

CAS No. 374898-00-7
Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name 1-benzyl-4-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H18N2.ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H
Standard InChI Key NSKWYRZISOURNW-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=CC=C2.Cl
Canonical SMILES CN1CCN(CC1)CC2=CC=CC=C2.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structure

Basic Identification

1-Benzyl-4-methylpiperazine hydrochloride represents the hydrochloride salt of 1-methyl-4-benzylpiperazine (MBZP). This compound is identified through several key parameters as outlined in Table 1.

ParameterInformation
CAS Number374898-00-7
Molecular FormulaC₁₂H₁₉ClN₂
Molecular Weight226.75 g/mol
IUPAC Name1-Methyl-4-(phenylmethyl)piperazine hydrochloride
MDL NumberMFCD03093089

Table 1: Chemical identification parameters for 1-Benzyl-4-methylpiperazine hydrochloride

The compound features a piperazine ring with a benzyl group attached at the 4-position and a methyl group at the 1-position, with hydrochloride forming the salt. This structure provides stability while maintaining the core functional elements responsible for its pharmacological activity. The chemical structure represents a modification of the benzylpiperazine scaffold, which is known for substances with potential stimulant properties.

Synonyms and Alternative Nomenclature

The compound is recognized through various synonyms in scientific and commercial contexts, reflecting slight variations in naming conventions or structural descriptions. These alternative names include MEC57 Cell, MBZP (hydrochloride), 1-Benzyl-4-methylpiperazineHCl, 1-Methyl-4-benzylpiperazine hydrochloride, and 1-Methyl-4-(phenylMethyl)piperazine Hydrochloride . This diversity in nomenclature highlights the compound's presence across different research domains and analytical contexts.

Physical and Chemical Properties

Physical Characteristics

1-Benzyl-4-methylpiperazine hydrochloride typically exists as a white crystalline powder with distinct physical properties that facilitate its identification and handling in laboratory settings . Its melting point range of 158-160°C provides a useful parameter for quality control and identification purposes. The crystalline nature of this compound contributes to its stability under normal storage conditions, making it suitable for long-term research applications.

Solubility Profile

The compound demonstrates varying solubility across different solvents, an important consideration for experimental design and formulation. These solubility characteristics are summarized in Table 2.

SolventSolubility
Dimethylformamide (DMF)5 mg/ml
Dimethyl sulfoxide (DMSO)30 mg/ml
Ethanol2 mg/ml
Methanol1 mg/ml
Phosphate-buffered saline (PBS, pH 7.2)10 mg/ml

Table 2: Solubility profile of 1-Benzyl-4-methylpiperazine hydrochloride across different solvents

This solubility profile demonstrates that the compound is most soluble in polar organic solvents like DMSO, with moderate solubility in aqueous buffers like PBS. This information is valuable for researchers designing experiments or analytical methods involving this compound. The higher solubility in DMSO makes it particularly suitable for preparing stock solutions for biological assays.

Pharmacological Properties

Mechanism of Action

1-Benzyl-4-methylpiperazine hydrochloride is believed to possess a mixed mechanism of action similar to its parent compound benzylpiperazine, but with distinct pharmacological properties. Based on structural similarities to related compounds, it likely acts on both serotonergic and dopaminergic receptor systems in a manner comparable to 3,4-methylenedioxymethamphetamine (MDMA) .

The compound is structurally related to benzylpiperazine (BZP), which exerts its effects primarily through interaction with monoamine transporters. BZP has demonstrated affinity for the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular space and consequently enhancing serotonergic neurotransmission . Additionally, it shows lower potency effects on the noradrenaline and dopamine reuptake transporters, contributing to its stimulant properties.

Pharmacological Effects

As a derivative of benzylpiperazine, 1-Benzyl-4-methylpiperazine hydrochloride is likely to produce stimulant effects, although with a potentially modified profile compared to BZP. The methyl substitution at the 1-position appears to modify the compound's pharmacological properties. The related compound methylbenzylpiperazine (MBZP) has been reported to have effects similar to BZP but with reduced stimulant potency and fewer adverse effects such as headaches and nausea .

Legal Status and Applications

Research and Forensic Applications

1-Benzyl-4-methylpiperazine hydrochloride is primarily intended for research and forensic purposes . Its structural similarity to controlled substances makes it valuable for developing analytical methods, reference standards, and comparative studies in forensic toxicology. The compound may serve as an important reference material for identifying and quantifying related substances in forensic samples.

Additionally, its distinctive pharmacological profile offers opportunities for structure-activity relationship studies, potentially contributing to our understanding of how structural modifications affect the pharmacological properties of piperazine derivatives.

Comparative Analysis with Related Compounds

Structural Relationships

1-Benzyl-4-methylpiperazine hydrochloride belongs to a broader class of substituted piperazines, with particularly close relationships to benzylpiperazine (BZP) and methylbenzylpiperazine (MBZP). The key structural differences between these compounds involve the substitution patterns on the piperazine ring, which significantly influence their pharmacological properties.

The addition of the methyl group at the 1-position in 1-Benzyl-4-methylpiperazine (compared to BZP) appears to modify its pharmacological profile, potentially reducing some stimulant effects while maintaining others. This structural modification exemplifies how subtle changes in molecular structure can produce significant changes in pharmacological activity.

Pharmacological Differences

Based on information about related compounds, methylbenzylpiperazine (MBZP) demonstrates effects similar to benzylpiperazine but with a weaker stimulant effect and reduced incidence of adverse effects like headaches and nausea . This suggests that the methyl substitution on the piperazine ring modulates the compound's interaction with neurotransmitter systems, potentially altering its binding affinity or selectivity for specific receptors and transporters.

While benzylpiperazine shows a similar mechanism to amphetamines but at approximately 10 times higher dosage by weight , the potency relationship between 1-Benzyl-4-methylpiperazine hydrochloride and other stimulants would likely be modified by its distinct structural features.

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